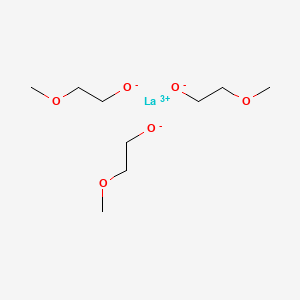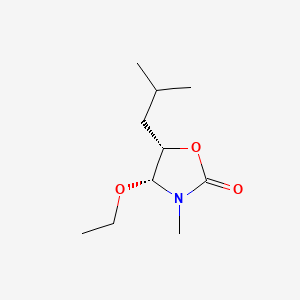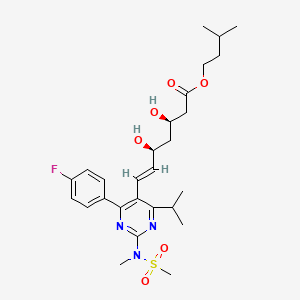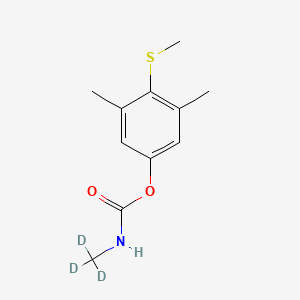
Lanthan(III)-2-Methoxyethoxid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lanthanum (III) 2-methoxyethoxide is used in the preparation of lanthanum oxide thin films by the Sol-Gel method . This compound is part of the Thermo Scientific Chemicals brand product portfolio .
Physical And Chemical Properties Analysis
Lanthanum (III) 2-methoxyethoxide has a molecular weight of 364.16500, a density of 1.01 g/cm3, and a boiling point of 124℃ . It is also known to hydrolyze in water .Wissenschaftliche Forschungsanwendungen
Katalytische Synthese
Diese Verbindung dient als Katalysator in verschiedenen chemischen Reaktionen und steigert die Reaktionsgeschwindigkeiten und -effizienz. Sie ist besonders nützlich bei Reaktionen, die komplexe organische Moleküle bilden, die in der Pharma- und Feinchemikalienproduktion unerlässlich sind .
Ferroelektrische Materialien
Lanthan(III)-2-Methoxyethoxid wird bei der Synthese von ferroelektrischen Materialien verwendet, die aufgrund ihrer Fähigkeit, einen Polarisationszustand ohne Stromversorgung zu speichern, Anwendungen in Speichern, Kondensatoren und Sensoren finden .
Experimentelle Studien
Forscher verwenden diese Verbindung in experimentellen Studien, um ihre Eigenschaften und potenzielle neue Anwendungen zu verstehen. Dazu gehört die Untersuchung ihres Verhaltens unter verschiedenen Bedingungen und mit verschiedenen anderen Chemikalien .
Energieumwandlung und -speicherung
Im Bereich der Energie wird this compound für seinen Einsatz in Geräten erforscht, die Energie umwandeln oder speichern, wie z. B. Batterien und Brennstoffzellen. Seine Eigenschaften können die Effizienz und Langlebigkeit dieser Geräte verbessern .
Dünnschichtpräparation
Es wird zur Herstellung von Lanthanoxid-Dünnschichten mittels Sol-Gel-Verfahren verwendet. Diese Schichten sind wichtig für die Elektronik und Optik, wo sie als Isolatoren dienen oder zum Brechungsindex von Linsen beitragen .
Biochemische Forschung
Die Auswirkungen der Verbindung auf biochemische Prozesse werden für potenzielle medizinische Anwendungen untersucht. Dazu könnten Arzneimittel-Abgabesysteme oder als Kontrastmittel in der medizinischen Bildgebung gehören .
Zukünftige Richtungen
Lanthanum-based adsorbents, such as Lanthanum (III) 2-methoxyethoxide, have been recognized for their potential in various fields such as electrochemical procedures . Future research directions include the development of more practical applications and understanding the effects of continuous flow operation on efficiency .
Wirkmechanismus
Target of Action
Lanthanum (III) 2-methoxyethoxide is a rare earth metal compound that has garnered significant attention in materials science due to its exceptional properties . It primarily targets the preparation of lanthanum oxide thin films . These thin films are used in various applications such as fuel cells, solid oxide fuel cells, and electronic devices .
Mode of Action
The compound acts as a precursor for synthesizing different materials . The interaction of Lanthanum (III) 2-methoxyethoxide with its targets results in the formation of lanthanum oxide thin films . The properties of these materials depend on the chosen synthesis method .
Biochemical Pathways
The biochemical pathways affected by Lanthanum (III) 2-methoxyethoxide are primarily related to the Sol-Gel method used in the preparation of lanthanum oxide thin films . The downstream effects of these pathways result in the creation of materials with diverse applications such as fuel cells, solid oxide fuel cells, and electronic devices .
Pharmacokinetics
The compound’s bioavailability in the synthesis process is crucial for the successful formation of lanthanum oxide thin films .
Result of Action
The molecular and cellular effects of Lanthanum (III) 2-methoxyethoxide’s action result in the formation of lanthanum oxide thin films . These thin films are used in various applications, contributing to the advancement of materials science and technology .
Action Environment
The action, efficacy, and stability of Lanthanum (III) 2-methoxyethoxide can be influenced by various environmental factors. For instance, the compound hydrolyzes in water , indicating that moisture can affect its stability and efficacy. Therefore, it is crucial to control the environment during the synthesis process to ensure the successful formation of lanthanum oxide thin films .
Eigenschaften
IUPAC Name |
lanthanum(3+);2-methoxyethanolate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C3H7O2.La/c3*1-5-3-2-4;/h3*2-3H2,1H3;/q3*-1;+3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXGACMORJMVLLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC[O-].COCC[O-].COCC[O-].[La+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21LaO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What are the advantages of using Lanthanum (III) 2-methoxyethoxide as a precursor for Lanthanum Zirconium Oxide (LZO) thin films in high-temperature superconductor fabrication?
A1: Lanthanum (III) 2-methoxyethoxide, when dissolved in 2-methoxyethanol, has proven to be an effective precursor for producing high-quality LZO thin films via the sol-gel method []. This combination, after annealing at 1150°C for 10 minutes under a 4% H2-Ar gas flow, yields textured, homogenous, dense, and defect-free LZO films on textured Nickel tapes []. These characteristics are crucial for the LZO layer to function effectively as a buffer layer in YBCO coated conductors used in high-temperature superconductors.
Q2: How do different processing parameters influence the properties of LZO films derived from Lanthanum (III) 2-methoxyethoxide?
A2: The research highlights that factors such as precursor choice, solvent, chelating agents, and annealing conditions (temperature and time) significantly impact the texture and quality of the resulting LZO films []. For instance, utilizing Lanthanum (III) 2-methoxyethoxide in conjunction with 2-methoxyethanol enables the formation of highly textured LZO films at lower temperatures and shorter annealing times compared to using Lanthanum acetate and trifluoroacetic acid []. This highlights the importance of optimizing processing parameters when utilizing Lanthanum (III) 2-methoxyethoxide to achieve the desired LZO film characteristics for specific applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzhydryl (6R,7S)-7-benzamido-3-methyl-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B569334.png)
![Benzhydryl 3-(chloromethyl)-3,4-dihydroxy-2-(7-oxo-3-phenyl-4-oxa-2,6-diazabicyclo[3.2.0]hept-2-en-6-yl)butanoate](/img/structure/B569335.png)
![7H-[1,2]Oxazolo[4,5-c]pyrazolo[1,2-a]pyridazine](/img/structure/B569339.png)








